molecular formula C26H21NO6 B12462980 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12462980
M. Wt: 443.4 g/mol
InChI Key: PPZZMXIMDBDSCJ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes both aromatic and heterocyclic components, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylacetophenone with 4-methoxyphthalic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like concentrated hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H21NO6/c1-15-4-6-17(7-5-15)23(28)16(2)33-26(31)18-8-13-21-22(14-18)25(30)27(24(21)29)19-9-11-20(32-3)12-10-19/h4-14,16H,1-3H3

InChI Key

PPZZMXIMDBDSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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